3,4,5-Trifluorobenzotrifluoride
Overview
Description
3,4,5-Trifluorobenzotrifluoride is an organic compound with the molecular formula C7H2F6. It is a derivative of benzotrifluoride where three hydrogen atoms on the benzene ring are replaced by fluorine atoms. This compound is known for its high chemical stability and unique properties due to the presence of multiple fluorine atoms .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4,5-Trifluorobenzotrifluoride can be synthesized through various methods. One common method involves the fluorination of 3,4,5-trichlorobenzotrifluoride. The process typically includes the following steps:
Chlorination: Chlorination of benzotrifluoride to produce 3,4,5-trichlorobenzotrifluoride.
Fluorination: The trichlorobenzotrifluoride is then subjected to fluorination using potassium fluoride (KF) in the presence of a catalyst such as nitrobenzene and CNC catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of anhydrous ferric chloride as a catalyst to enhance the reaction efficiency and reduce costs. The production process is designed to minimize environmental impact by avoiding the use of large amounts of sulfuric and nitric acids .
Chemical Reactions Analysis
Types of Reactions
3,4,5-Trifluorobenzotrifluoride undergoes various types of chemical reactions, including:
Substitution Reactions: Due to the presence of fluorine atoms, it can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: It can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or alkoxides. The reaction typically occurs under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can produce a trifluoromethylated aromatic amine .
Scientific Research Applications
3,4,5-Trifluorobenzotrifluoride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various fluorinated organic compounds.
Biology: It serves as a precursor in the development of biologically active molecules.
Medicine: The compound is utilized in the synthesis of pharmaceuticals, particularly those requiring fluorinated aromatic rings for enhanced activity and stability.
Industry: It is employed in the production of agrochemicals, polymers, and specialty chemicals.
Mechanism of Action
The mechanism of action of 3,4,5-Trifluorobenzotrifluoride involves its interaction with molecular targets through its fluorine atoms. The presence of fluorine atoms enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological targets. The exact pathways and molecular targets depend on the specific application and the nature of the compound it is used to synthesize .
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trichlorobenzotrifluoride: A precursor in the synthesis of 3,4,5-Trifluorobenzotrifluoride.
2,4,6-Trifluorobenzotrifluoride: Another fluorinated benzotrifluoride with different substitution patterns.
3,5-Difluorobenzotrifluoride: A compound with two fluorine atoms on the benzene ring.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of three fluorine atoms in the 3,4,5-positions enhances its reactivity and stability compared to other similar compounds .
Properties
IUPAC Name |
1,2,3-trifluoro-5-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F6/c8-4-1-3(7(11,12)13)2-5(9)6(4)10/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIMUDCCCIFLMQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60380330 | |
Record name | 1,2,3-trifluoro-5-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60380330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80172-04-9 | |
Record name | 1,2,3-trifluoro-5-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60380330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4,5-Trifluorobenzotrifluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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